ethyl (2R)-3-amino-2-fluoropropanoate
Description
Ethyl (2R)-3-amino-2-fluoropropanoate is a fluorinated β-amino acid ester characterized by an ethyl ester group, a fluorine atom at the C2 position, and an amino group at C3, with R-configuration at the chiral C2 center. This compound belongs to a class of molecules with applications in medicinal chemistry, particularly as intermediates in synthesizing peptidomimetics or fluorinated pharmaceuticals.
Properties
Molecular Formula |
C5H10FNO2 |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
ethyl (2R)-3-amino-2-fluoropropanoate |
InChI |
InChI=1S/C5H10FNO2/c1-2-9-5(8)4(6)3-7/h4H,2-3,7H2,1H3/t4-/m1/s1 |
InChI Key |
UOJRHPZOSHOMRW-SCSAIBSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CN)F |
Canonical SMILES |
CCOC(=O)C(CN)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-3-amino-2-fluoropropanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (2R)-3-amino-2-fluoropropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-3-amino-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Ethyl (2R)-3-amino-2-fluoropropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2R)-3-amino-2-fluoropropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and physicochemical differences between ethyl (2R)-3-amino-2-fluoropropanoate and its analogs:
Stereochemical and Physicochemical Implications
- Stereochemistry: The R-configuration at C2 in this compound contrasts with the S-configuration in its methyl ester counterpart (). This difference may influence enantioselective interactions in biological systems, such as enzyme binding or receptor affinity.
- However, methyl esters like methyl (2S)-3-amino-2-fluoropropanoate hydrochloride are more commonly commercialized, possibly due to easier synthesis or regulatory precedents .
- Substituent Effects : The trifluoro and methyl-branched analog () demonstrates how additional fluorine atoms and branching enhance lipophilicity and metabolic resistance, albeit at the cost of synthetic complexity.
Commercial and Research Accessibility
- Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride is listed as a discontinued product on ECHEMI and CymitQuimica, suggesting challenges in large-scale production or shifting market demand .
- This compound’s absence from commercial platforms implies it may be a novel or niche compound requiring custom synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
